4-Bromo-2-fluoro-3-iodophenylboronic acid
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Overview
Description
4-Bromo-2-fluoro-3-iodophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrFIO2. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and iodine atoms on a phenyl ring, which makes it a versatile intermediate for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-iodophenylboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-iodophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form phenols or reduction to form dehalogenated products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and activate it for coupling reactions.
Solvents: Toluene, ethanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from reactions involving this compound include biaryl compounds, phenols, and dehalogenated derivatives .
Scientific Research Applications
4-Bromo-2-fluoro-3-iodophenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of biologically active compounds and probes for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of materials such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-iodophenylboronic acid in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process facilitates the coupling of the boronic acid with an aryl or vinyl halide to form a new carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of the boronic acid group.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylboronic acid: Similar structure but lacks the bromine and fluorine atoms.
2-Fluoro-3-iodophenylboronic acid: Similar structure but lacks the bromine atom.
3-Bromophenylboronic acid: Similar structure but lacks the fluorine and iodine atoms.
Uniqueness
4-Bromo-2-fluoro-3-iodophenylboronic acid is unique due to the presence of three different halogen atoms on the phenyl ring. This unique combination of substituents provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-bromo-2-fluoro-3-iodophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrFIO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTARXAYZABXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)I)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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